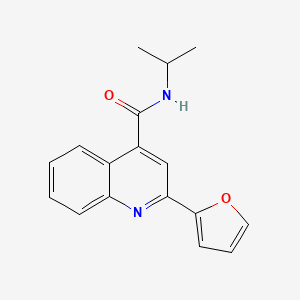![molecular formula C20H15N3S B7495830 4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495830.png)
4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzimidazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets. For instance, it has been reported to inhibit the activity of tyrosinase by binding to its active site. Similarly, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole are diverse and depend on the specific application. For instance, this compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Similarly, it has been found to possess anti-cancer properties by inducing cell death and inhibiting tumor growth. Additionally, this compound has also been reported to possess anti-microbial and anti-viral activities.
実験室実験の利点と制限
The advantages of using 4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole in lab experiments are its diverse biological activities and potential applications in various fields. However, the limitations of this compound include its low solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are numerous future directions for the research on 4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole. One potential direction is to investigate its potential applications in drug development. This compound has shown promising results as a potential drug candidate for various diseases. Another direction is to explore its potential as an enzyme inhibitor. This compound has been found to be a potent inhibitor of various enzymes, and further research in this area could lead to the development of novel enzyme inhibitors. Additionally, the potential use of this compound in nanotechnology and material science is also an interesting area for future research.
合成法
The synthesis of 4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole is a multi-step process that involves the reaction of various reagents. The most commonly used method for the synthesis of this compound is the condensation reaction between 2-aminobenzimidazole and 2-thiophenecarboxaldehyde in the presence of ammonium acetate. The resulting product is then subjected to cyclization with 4-phenyl-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid to form the final product.
科学的研究の応用
4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to possess diverse biological activities, such as anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. Moreover, this compound has also been found to be a potent inhibitor of various enzymes, including tyrosinase, acetylcholinesterase, and carbonic anhydrase.
特性
IUPAC Name |
4-phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3S/c1-2-7-14(8-3-1)18-13-16(19-11-6-12-24-19)22-20-21-15-9-4-5-10-17(15)23(18)20/h1-12,18H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHXQCPBAHEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2N=C1C4=CC=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine](/img/structure/B7495748.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7495765.png)
![2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7495783.png)

![4-{[(3-Acetylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B7495806.png)
![N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid](/img/structure/B7495838.png)
![3-[(4-Chlorophenyl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7495846.png)
![4-(4-Methoxyphenyl)-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495849.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-methoxybenzyl)piperazin-1-yl]propan-2-ol](/img/structure/B7495852.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7495857.png)